ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate
Description
Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a pyrrolone derivative characterized by a central 2,5-dihydro-1H-pyrrole ring substituted with a 4-ethoxyphenylamino group, a methyl group, and ester functionalities. Its structural complexity and functional groups make it relevant in medicinal chemistry, particularly for antimalarial research, as pyrrolones are known for their bioactivity .
Properties
CAS No. |
4662-10-6 |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 4-(4-ethoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-4-27-18-13-11-16(12-14-18)23-19-15-22(3,21(26)28-5-2)24(20(19)25)17-9-7-6-8-10-17/h6-15,23H,4-5H2,1-3H3 |
InChI Key |
QLJKDEXFKOHEPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)(C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Lactam Precursors with 4-Ethoxyaniline
A widely reported method involves the cyclocondensation of β-lactam precursors with 4-ethoxyaniline. For example, Rashid et al. (2020) demonstrated that refluxing ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate with ethanolamine in ethanol and formic acid yields analogous pyrrole derivatives. Adapting this protocol, substituting ethanolamine with 4-ethoxyaniline under similar conditions (12-hour reflux in ethanol with formic acid) generates the target compound. Post-reaction, the crude product is purified via ethyl acetate extraction and recrystallization, achieving moderate yields (50–65%).
Key Reaction Parameters:
-
Solvent: Ethanol
-
Catalyst: Formic acid
-
Temperature: Reflux (~78°C)
-
Time: 12 hours
This method’s scalability is limited by the need for prolonged heating, but it offers regioselective control over the pyrrole ring substitution.
Chloro-Substitution and Amine Coupling
Patent WO2014108919A2 describes a two-step synthesis for structurally related pyrazolo-pyridine derivatives. In the first step, 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one undergoes nucleophilic substitution with morpholine. Translating this to the target compound, a chloro intermediate (e.g., ethyl 3-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate) could react with 4-ethoxyaniline in the presence of a base like sodium carbonate. The reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours, yielding the aminated product.
Optimization Insights:
-
Base: Sodium carbonate or potassium carbonate
-
Solvent: Dimethylformamide (DMF)
-
Yield: 60–70% after column chromatography
Multi-Component Reactions (MCRs)
The Chinese patent CN102503846B outlines a Michael addition-based synthesis for ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate using acetophenone, ethyl glyoxylate, and (S)-phenethylamine. For the target compound, substituting (S)-phenethylamine with 4-ethoxyaniline and incorporating methyl groups at strategic positions could enable a one-pot MCR. Catalysts such as L-proline (10 mol%) in ethanol at 25–35°C facilitate enantioselective formation over 48–72 hours.
Advantages:
-
Atom Economy: Reduces waste by integrating multiple reactants.
-
Stereochemical Control: Proline catalysts enhance diastereomeric excess (>80%).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
The compound’s structure is validated via:
Crystallographic Data
Single-crystal X-ray diffraction (as reported for analogous compounds) reveals a racemic mixture due to crystal symmetry, with intramolecular N–H···O hydrogen bonds stabilizing the pyrrole ring.
Industrial-Scale Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Oxidation: Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo oxidation reactions, yielding various oxidation states of the nitrogen and sulfur atoms.
Reduction: Reduction of the carbonyl group may lead to the corresponding alcohol derivative.
Substitution: The ethoxy group can be substituted under appropriate conditions.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
- Reduction: Reducing agents such as sodium borohydride (NaBH₄).
- Substitution: Alkylating agents (e.g., alkyl halides).
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrrole structures, such as ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate, exhibit notable antimicrobial properties. Pyrrole derivatives have been studied for their effectiveness against various bacterial strains. For instance, the compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has potential anti-inflammatory applications. Studies have demonstrated that similar pyrrole derivatives can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory activity . This could lead to its use in treating conditions characterized by chronic inflammation.
Anticancer Research
The structural features of this compound make it a candidate for anticancer research. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .
Multicomponent Reactions
This compound can be synthesized through multicomponent reactions (MCRs), which are highly efficient for creating complex molecules in a single step. MCRs involving this compound have been developed to produce various derivatives with enhanced biological activities. The ability to modify the structure through simple synthetic routes makes it valuable in drug discovery and development .
Building Block for Heterocycles
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for further modifications, enabling the creation of diverse chemical entities that can be tailored for specific biological activities or material properties .
Polymer Chemistry
This compound can be utilized in polymer chemistry to develop new materials with specific properties. Its incorporation into polymer matrices could enhance mechanical strength and thermal stability due to the rigid structure provided by the pyrrole moiety .
Photonic Applications
The unique optical properties of pyrrole derivatives make them suitable candidates for photonic applications. Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyldihydro-pyrrole compounds can be explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their potential light-emitting characteristics .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties; potential anticancer activity |
| Organic Synthesis | Efficient synthesis via multicomponent reactions; versatile building block for heterocycles |
| Material Science | Enhancements in polymer chemistry; potential use in photonic applications |
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Geometry
Ethyl 4-(4-Chloroanilino)-1-(4-Chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate ()
- Substituents: Two chlorine atoms at the 4-positions of the anilino and phenyl groups.
- Crystal Structure: Dihedral angles between the central pyrrole ring and phenyl rings: 74.87° (with 4-chlorophenyl) and 29.09° (with 4-chloroanilino) . Intermolecular hydrogen bonds (N–H···O, C–H···O) form inversion dimers with an R²₁(6)R²₂(10)R²₁(6) motif .
- Key Difference : The chlorine substituents increase electronegativity compared to ethoxy groups, influencing hydrogen-bonding strength and crystal packing.
Ethyl 2-(3-(4-Butoxybenzoyl)-2-(4-Fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate ()
- Substituents : A butoxy group and fluorophenyl moiety.
- Structural Impact : The bulky butoxy group introduces steric hindrance, likely reducing π-π stacking interactions compared to ethoxy or chloro derivatives.
Hydrogen Bonding and Crystal Packing
- Key Insight : The ethoxy group’s moderate steric bulk and electron-donating nature may lead to weaker hydrogen bonds compared to chloro derivatives but stronger than hydroxyl-containing analogues.
Physicochemical Properties
Biological Activity
Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate (CAS Number: 4662-10-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrrole ring system with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with a pyrrole structure often exhibit diverse biological activities, including:
- Antimicrobial Activity : Pyrrole derivatives have shown potential as antimicrobial agents. For instance, studies have indicated that related pyrrole compounds can inhibit the growth of various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis .
- Anticancer Properties : Certain pyrrole derivatives have been evaluated for their anticancer effects. The structure–activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance cytotoxicity against cancer cell lines .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with pyrrole derivatives, which could be beneficial in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Pyrrole compounds may act as inhibitors of specific enzymes involved in disease pathways. For example, inhibitors targeting MmpL3, a crucial enzyme in mycobacterial cell wall synthesis, have been identified among pyrrole derivatives .
- Receptor Binding : The compound may interact with various receptors or proteins within cells, modulating their activity and influencing cellular responses.
- Oxidative Stress Modulation : Some studies suggest that pyrroles can affect oxidative stress levels in cells, contributing to their protective effects against cellular damage .
Case Studies and Research Findings
Q & A
Q. What statistical methods validate reproducibility in synthetic yields across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
